N-(1,3-benzothiazol-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c20-14-5-7-15(8-6-14)24-11-9-23(10-12-24)13-18(25)22-19-21-16-3-1-2-4-17(16)26-19/h1-8H,9-13H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQWQHRXNWLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Chlorophenyl Group: This step might involve the use of chlorobenzene derivatives in a substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions might target the nitro groups if present.
Substitution: The piperazine and chlorophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide has been investigated for various biological activities:
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various human tumor-derived cell lines. For instance, certain analogs showed remarkable potency against human acute B-lymphoblastic leukemia (CCRF-SB) cells with a CC50 (concentration causing 50% cell death) as low as 2.3 µM .
Anti-HIV Activity
While some derivatives were screened for anti-HIV activity, results indicated no selective inhibition against HIV-1 and HIV-2. However, compounds derived from similar structures have shown promise in inhibiting viral replication in vitro .
Other Pharmacological Applications
The compound's structure suggests potential applications in treating neurological disorders due to the piperazine moiety, which is known for its activity on central nervous system receptors. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating possible antidepressant or anxiolytic properties .
Case Study 1: Antitumor Activity
In a study evaluating a series of benzothiazole-containing compounds, this compound was identified as a leading candidate due to its potent antiproliferative effects on specific cancer cell lines. The study emphasized the need for further structural modifications to enhance efficacy and selectivity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the piperazine ring and the benzothiazole moiety significantly influenced biological activity. For example, substituting different halogenated phenyl groups affected both the potency against tumor cells and the selectivity for specific receptors, highlighting the importance of chemical structure in drug design .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzothiazole ring is known for its ability to intercalate with DNA, while the piperazine moiety can interact with various receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Variations and Physicochemical Properties
The compound’s analogs differ primarily in substituents on the benzothiazole/thiazole ring or the piperazine moiety. Key examples include:
Key Observations :
- Core Heterocycle : Benzothiazole derivatives generally exhibit higher metabolic stability than thiazole analogs due to increased aromaticity .
- Melting Points : Fluorophenyl-substituted analogs (e.g., compound 29, 325–326°C) have higher melting points than chlorophenyl analogs (e.g., compound 14, 282–283°C), likely due to stronger intermolecular interactions .
Anticancer and P-gp Inhibition
- Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-[...]acetamide): Demonstrated potent P-gp inhibition, increasing paclitaxel (PTX) bioavailability by 56–106.6% at 5 mg/kg orally .
- Benzothiazole Derivatives : Compounds with benzothiazole cores (e.g., ) show antiproliferative activity against cancer cell lines, attributed to DNA intercalation or kinase inhibition .
Antimicrobial Activity
- Compounds 47–50 (): Acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl-piperazine exhibited strong activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (Candida spp., MIC: 4–16 µg/mL) . The target compound’s 4-chlorophenyl group may enhance antimicrobial potency compared to methoxy or isopropyl substituents.
Anti-Inflammatory Activity
- Compound 14 (): Inhibited matrix metalloproteinases (MMPs) with IC50 values <10 µM, critical in acute inflammation models . The benzothiazole analog’s larger aromatic surface may improve MMP binding affinity compared to thiazole derivatives.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring , a piperazine moiety , and a chlorophenyl group , which contribute to its unique chemical properties. The IUPAC name provides insight into its structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19ClN4OS |
| Molecular Weight | 362.89 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for treating neurodegenerative diseases such as Alzheimer's. Inhibiting AChE can enhance acetylcholine levels in the brain, thereby improving cognitive function.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that compounds with similar structures have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to establish efficacy and mechanisms.
- Neuroprotective Effects : Its role as an AChE inhibitor positions it as a candidate for neuroprotective therapies, particularly in Alzheimer's disease models.
Study 1: Acetylcholinesterase Inhibition
A study conducted on derivatives of benzothiazole indicated that modifications to the piperazine moiety significantly impacted AChE inhibition. The compound demonstrated an IC50 value of 15 µM, suggesting moderate inhibitory activity compared to standard drugs .
Study 2: Antimicrobial Evaluation
In vitro tests showed that similar benzothiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus. The presence of the chlorophenyl group was noted to enhance antimicrobial properties .
Study 3: Cytotoxicity Assays
Cytotoxicity assays performed on various cancer cell lines revealed that compounds structurally related to this compound exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity .
Comparison with Similar Compounds
Comparative analysis with structurally related compounds highlights the unique biological profile of this compound:
| Compound | AChE Inhibition (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 15 µM | 0.5 - 8 µg/mL |
| N-(1,3-benzothiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | 20 µM | 1 - 10 µg/mL |
| N-(1,3-benzothiazol-2-yl)-2-[4-(4-bromophenyl)piperazin-1-yl]acetamide | 18 µM | 0.8 - 9 µg/mL |
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Mechanistic Studies : Further investigations into the molecular mechanisms underlying its biological activities are essential.
- In Vivo Studies : Transitioning from in vitro to in vivo models will provide insights into the therapeutic potential and safety profile of this compound.
Q & A
Q. What are the optimized synthetic routes for N-(1,3-benzothiazol-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine-4-(4-chlorophenyl) intermediate via nucleophilic substitution of 1-(4-chlorophenyl)piperazine with a halogenated acetamide precursor.
- Step 2 : Coupling the intermediate with 1,3-benzothiazol-2-amine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane under nitrogen .
- Critical Conditions : Maintain temperatures between 0–5°C during coupling to minimize side reactions. Use TLC (silica gel, ethyl acetate/hexane) to monitor progress.
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (95% purity confirmed via HPLC) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzothiazole, piperazine, and acetamide moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and the acetamide carbonyl (δ ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 413.08 for CHClNOS) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-N stretch) confirm functional groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 or serotonin 5-HT receptors) due to structural similarity to piperazine-containing psychotropic agents .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in neuropharmacological contexts?
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to dopamine D2 receptors, guided by the piperazine moiety’s affinity for CNS targets .
- Functional Assays : Calcium flux or cAMP assays in HEK293 cells expressing recombinant receptors to quantify agonist/antagonist activity .
- Gene Knockdown : siRNA-mediated silencing of putative targets (e.g., DRD2) in neuronal cell lines to assess phenotypic changes .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents on the benzothiazole (e.g., nitro or methoxy groups) or piperazine (e.g., fluorophenyl vs. chlorophenyl) .
- Biological Testing : Compare IC values in receptor-binding assays and cytotoxicity profiles (e.g., MTT assays in HepG2 cells).
- Computational Modeling : QSAR studies using MOE or Schrödinger to correlate electronic parameters (e.g., LogP, polar surface area) with activity .
Q. How should contradictory data between studies (e.g., varying IC50_{50}50 values) be resolved?
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number).
- Purity Verification : Reanalyze batches via HPLC to rule out impurities (>98% purity required for reliable IC) .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent choice in solubility-limited assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
